Product packaging for 3,3-DiMe-1-(3-acetylAmPh)triazene(Cat. No.:CAS No. 59971-41-4)

3,3-DiMe-1-(3-acetylAmPh)triazene

Cat. No.: B13837977
CAS No.: 59971-41-4
M. Wt: 206.24 g/mol
InChI Key: QJUXSRZGPUXZAB-UHFFFAOYSA-N
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Description

3,3-DiMe-1-(3-acetylAmPh)triazene (also known as N-(4-(3,3-Dimethyl-1-triazen-1-yl)phenyl)acetamide) is an organic compound with the molecular formula C10H14N4O . This compound belongs to the class of triazenes, which are characterized by the functional group -N(H)-N=N- . Triazene compounds have established significance in biomedical research, particularly in oncology. The mechanism of action for many triazene derivatives involves alkylating DNA, a process primarily mediated by a reactive methyldiazonium ion. This agent methylates DNA at the O6-position of guanine, leading to the formation of O6-methylguanine adducts. These adducts cause DNA base mismatches during replication, which can trigger cell cycle arrest and apoptosis (cell death) . The cytotoxic effects of these compounds are therefore closely linked to cellular DNA repair systems, such as the activity of O6-alkylguanine-DNA-alkyltransferase (MGMT) and the mismatch repair (MMR) pathway . Early studies on the metabolism of a closely related compound, 1-(4-acetylphenyl)-3,3-dimethyltriazene, in mice identified the formation of a monomethyltriazene metabolite and the arylamine 4-aminoacetophenone, with these biotransformation products demonstrating selective toxicity to lymphoma cells . Given this profile, this compound serves as a valuable reference standard and a potential building block in medicinal chemistry for the synthesis and study of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O B13837977 3,3-DiMe-1-(3-acetylAmPh)triazene CAS No. 59971-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59971-41-4

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-[3-(dimethylaminodiazenyl)phenyl]acetamide

InChI

InChI=1S/C10H14N4O/c1-8(15)11-9-5-4-6-10(7-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15)

InChI Key

QJUXSRZGPUXZAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=NN(C)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dime 1 3 Acetylamph Triazene and Analogous Triazenes

Classical and Established Synthetic Routes to Triazenes

The formation of the triazene (B1217601) linkage has been achieved through various chemical strategies. The most prominent and widely utilized of these is the coupling of diazonium salts with amine-containing nucleophiles.

Diazonium Salt Coupling with Amines

The N-coupling reaction between a diazonium salt and a primary or secondary amine stands as the most classical and versatile method for preparing triazenes. wikipedia.orgresearchgate.net This reaction is typically performed under mild conditions. wikipedia.org The diazonium salts themselves are generated from the diazotization of primary aromatic amines using nitrous acid (HNO₂), which is usually prepared in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nsf.govlibretexts.org The subsequent coupling with an amine is often facilitated by a base, such as sodium carbonate or sodium acetate (B1210297), to neutralize the acid present and promote the nucleophilic attack of the amine. wikipedia.org

When a diazonium salt (Ar-N₂⁺) reacts with a primary amine (R-NH₂), the product is a 1,3-disubstituted triazene (Ar-N=N-NH-R). A key feature of these compounds is their ability to exhibit tautomerism, where a proton can shift between the first and third nitrogen atoms. In cases where the aryl (Ar) and alkyl/aryl (R) groups are different, this results in two distinct tautomeric forms. For symmetrical triazenes, where two identical aryl groups are involved, the tautomers are indistinguishable. wikipedia.org An example is the one-pot synthesis of 1,3-diphenyltriazene from aniline (B41778), where partial diazotization of aniline creates a mixture of the diazonium salt and the original amine, which then couple. wikipedia.org

The reaction of diazonium salts with secondary amines (R₂NH) is of particular importance as it leads to the formation of 1-aryl-3,3-dialkyltriazenes, which are unable to undergo tautomerization. This pathway is directly relevant to the synthesis of the target molecule, 3,3-DiMe-1-(3-acetylAmPh)triazene, which contains the characteristic N-dimethyltriazene moiety. In this reaction, the pre-formed aryldiazonium salt is treated with a secondary amine, such as dimethylamine (B145610), to yield the stable 3,3-dimethyltriazene derivative. wikipedia.orgresearchgate.net This method is a cornerstone for producing asymmetrically substituted triazenes. wikipedia.org An efficient method for synthesizing 1-aryl-3,3-dimethyl triazenes involves the use of in situ generated aryldiazonium tetrafluoroborate (B81430) salts, which react with N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) at room temperature to give excellent yields. researchgate.net

Alternative Formation Pathways of Triazene Linkages

While diazonium salt coupling is the predominant method, other pathways for constructing the triazene linkage exist. One such alternative involves the coupling of Grignard reagents with azides. researchgate.net Another approach relies on the in situ formation of the diazonium intermediate under ambient conditions via transnitrosation from N-nitrososulfonamides, which then reacts with an amine nucleophile in the same reaction vessel. nsf.gov Furthermore, triazenes have been employed as linkers in combinatorial chemistry and for linking functionalized arenes to amines to generate diverse heterocyclic structures. ebrary.net In the context of polymer science, polycondensation reactions between a bis-diazonium salt and a bifunctional secondary aliphatic amine can yield polymers containing the photosensitive triazene group within the polymer backbone. ebrary.net

Targeted Synthesis of this compound

Precursor Identification and Preparation

The logical precursors for the synthesis of this compound are identified by retrosynthetically cleaving the N₂–N₃ bond of the triazene moiety. This analysis points to two primary components:

3-Aminoacetanilide (3-Acetamidoaniline) : This molecule provides the 3-acetylaminophenyl group and the initial two nitrogen atoms of the triazene upon diazotization.

Dimethylamine ((CH₃)₂NH) : This secondary amine provides the terminal dimethylamino moiety.

The synthetic sequence commences with the preparation of the aryldiazonium salt from 3-aminoacetanilide. This is accomplished through diazotization, a standard procedure involving the reaction of the primary aromatic amine with nitrous acid (HNO₂). The nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite (NaNO₂) to a solution of 3-aminoacetanilide in a strong mineral acid, such as hydrochloric acid, maintained at a low temperature (typically 0–5 °C) to ensure the stability of the resulting diazonium salt. libretexts.org

Once the diazotization is complete, the cold solution of the 3-acetamidophenyldiazonium chloride is then carefully added to a basic solution of dimethylamine. The secondary amine acts as a nucleophile, attacking the terminal nitrogen of the diazonium ion to form the N-N bond and complete the triazene linkage, yielding the final product, this compound.

Table 1: Precursors for the Synthesis of this compound

Precursor NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
3-AminoacetanilideC₈H₁₀N₂O150.18Source of the aryldiazonium ion
Sodium NitriteNaNO₂69.00Diazotizing agent (HONO precursor)
Hydrochloric AcidHCl36.46Acid catalyst for diazotization
DimethylamineC₂H₇N45.08Nucleophile for coupling reaction

Table 2: General Conditions for Diazonium Coupling Reactions to form Triazenes

Reaction StepReagentsSolventTemperatureKey Considerations
DiazotizationPrimary Aryl Amine, NaNO₂, Mineral Acid (e.g., HCl)Water, Acid0–5 °CDiazonium salts are unstable at higher temperatures.
CouplingAryldiazonium Salt, Primary or Secondary AmineWater, Organic co-solvents0–10 °CReaction is often buffered or run with a mild base (e.g., NaOAc, Na₂CO₃) to facilitate amine attack. wikipedia.org

Optimization of Reaction Conditions for Compound Formation

The coupling of the aryl diazonium salt with dimethylamine to form the 1-aryl-3,3-dimethyltriazene is subject to optimization of several parameters, including solvent, temperature, and stoichiometry, to maximize yield and purity.

The choice of solvent is critical in both the diazotization and the subsequent coupling step. The solvent must facilitate the solubility of the reactants and maintain the stability of the reactive diazonium intermediate.

SolventRole in SynthesisTypical Observations
Water Commonly used for the initial diazotization of the arylamine due to the solubility of mineral acids and sodium nitrite.Effective for diazonium salt formation but may require a co-solvent for the coupling step if the amine or final product has low aqueous solubility.
Dimethylformamide (DMF) Can serve as both a solvent and, in some alternative methods, a source of dimethylamine radicals. researchgate.net It is a polar aprotic solvent that can effectively dissolve a wide range of organic substrates.Often used in one-pot syntheses. Can lead to modest yields (20-40%) in alternative radical-based pathways. researchgate.net
Methanol Used as a solvent for the coupling partner (e.g., triphenylphosphine in related syntheses) or in alternative protocols. google.comresearchgate.netIts protic nature can influence reaction pathways and intermediate stability.

The nature of the solvent, whether protic or aprotic, can also affect the tautomeric equilibrium and stability of the resulting triazenes in solution. researchgate.netresearchgate.net

Control of temperature and reactant stoichiometry is paramount for the successful synthesis of triazenes.

Temperature: As previously noted, the diazotization step requires strict temperature control at 0–5 °C, with some protocols calling for temperatures as low as -15 °C to ensure the stability of the diazonium salt. google.com The subsequent coupling reaction with the secondary amine is also typically maintained at a low temperature to control the reaction rate and minimize side-product formation.

Stoichiometry: The molar ratios of the reactants are adjusted to ensure the complete conversion of the limiting reagent, which is typically the arylamine. A slight excess of the nitrosating agent and the secondary amine is common.

ReactantTypical Molar Ratio (vs. Arylamine)Rationale
Arylamine 1.0Limiting reagent.
Sodium Nitrite 1.0 - 1.2A slight excess ensures complete diazotization.
Mineral Acid 2.0 - 4.0Provides the acidic medium and the counter-ion for the diazonium salt.
Dimethylamine 1.0 - 2.0An excess drives the coupling reaction to completion.

While the standard synthesis is often a direct coupling reaction, catalytic methods have been increasingly investigated for the formation and transformation of triazenes. Transition metal catalysts, including those based on iron, copper, and rhodium, have been employed in various contexts.

Iron-Catalyzed Reactions: Research has shown that iron complexes, promoted by specific phosphine (B1218219) ligands, can catalyze nitrene transfer reactions to form N-N bonds, a principle relevant to the synthesis of polynitrogen compounds. chemistryviews.org

Copper and Rhodium Catalysis: Copper and rhodium catalysts are often used in transformations of pre-formed triazenes, such as in cyclization reactions involving an alkyne and a triazene functionality on the same molecule, or in cross-coupling reactions. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions using aryl triazenes as arylation reagents have been developed to form C-C and C-N bonds. aidic.it

These catalytic approaches, while not always required for simple triazene formation, open pathways to more complex and functionalized triazene analogues.

Recent Advances in Acyltriazene Synthesis Relevant to the Compound

The field of triazene chemistry is continually evolving, with new methodologies offering milder conditions, broader substrate scope, and novel applications. Recent advances relevant to the synthesis of acyl-functionalized aryltriazenes include the development of triazenes as versatile and stable synthetic intermediates. rsc.org

One significant area of development is the use of vinyl and alkynyl triazenes as building blocks. The acetic acid-mediated addition of water to alkynyl triazenes has been reported as a novel method to form 1-acyl triazenes. researchgate.net This transformation highlights the unique reactivity imparted by the triazene group.

Furthermore, new synthetic routes that bypass the traditional diazonium salt coupling have been explored. For instance, the reaction of N-heterocyclic carbenes with various azides (alkyl, aryl, or acyl) has been shown to produce substituted triazenes in excellent yields under mild conditions. rsc.org The use of triazene-linked porous organic polymers for applications in heterogeneous catalysis also represents a modern direction in the field. acs.org These advances underscore the ongoing efforts to refine and expand the synthetic toolkit for creating complex molecules based on the triazene framework. routledge.comtaylorfrancis.com

Acid-Catalyzed Hydration of Alkynyl Triazenes

One of the most direct methods for converting an alkyne to a ketone is through acid-catalyzed hydration. khanacademy.orgyoutube.com This reaction, when applied to an alkynyl triazene precursor, provides a pathway to the target acetyl-substituted compound. The process typically follows Markovnikov's rule, where the addition of water across the carbon-carbon triple bond results in the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form. youtube.com

For the synthesis of this compound, this would involve the hydration of 3,3-dimethyl-1-(3-ethynylphenyl)triazene. The reaction is generally carried out in the presence of a strong acid, such as sulfuric acid, and often requires a mercury(II) salt catalyst, like mercury(II) sulfate, to enhance the rate of reaction, as alkynes are less reactive than alkenes towards hydration. youtube.com The regioselectivity of the reaction ensures that the ketone is formed at the desired position. organic-chemistry.org

Table 1: Conditions for Acid-Catalyzed Hydration of Alkynes

Catalyst System Solvent Temperature Typical Substrates Reference
H₂SO₄, HgSO₄ H₂O Varies Terminal Alkynes youtube.com
p-Toluenesulfonic acid Acetic Acid Varies Terminal & Internal Alkynes organic-chemistry.org

Oxidative Approaches (e.g., Gold/Iodine-Catalyzed)

Modern catalysis offers milder and often more selective alternatives to traditional acid-catalyzed hydration. Gold and iodine-based catalysts have emerged as powerful tools for the transformation of alkynes.

Gold-Catalyzed Hydration: Gold catalysts, particularly in the +1 oxidation state, are highly effective at activating the alkyne triple bond, making it more susceptible to nucleophilic attack by water. youtube.com This method avoids the use of toxic mercury salts and often proceeds under milder conditions. organic-chemistry.org The mechanism involves the formation of a gold-pi complex with the alkyne, which facilitates the addition of water and subsequent tautomerization to the ketone. youtube.com Gold-catalyzed oxidative cyclization of amide-alkynes is also a known strategy to produce functionalized lactams. rsc.org

Iodine-Catalyzed Reactions: Molecular iodine can also catalyze reactions involving triazenes. While direct hydration might not be the primary application, iodine is used in various transformations of triazene compounds. For instance, iodine catalyzes the synthesis of 3-arylthioindoles using 1-aryltriazenes as a starting material. nih.govresearchgate.net This highlights the utility of iodine in activating and functionalizing molecules containing the triazene group. The development of methods for the 1-iodination of terminal alkynes using N-iodosuccinimide (NIS) and a mild base catalyst also provides a route to functionalized alkynes which can be precursors to other compounds. mdpi.com

Table 2: Comparison of Oxidative Catalysts for Alkyne Functionalization

Catalyst Typical Reagents Key Advantages Reaction Type Reference
Gold(I) complexes Water, Solvent High efficiency, mild conditions, avoids toxic metals Hydration organic-chemistry.orgyoutube.com

Oxyhalogenation Reactions

Oxyhalogenation provides another route to functionalize alkynes. This process involves the addition of both a halogen and an oxygen-containing group across the triple bond. While not a direct route to the acetyl group, it creates a vinyl halide intermediate that can be further manipulated. For instance, the reaction of an alkyne with a source of positive halogen (like N-bromosuccinimide or N-iodosuccinimide) in the presence of water or an alcohol will yield an α-halo-enol or its ether, which can then be converted to the corresponding ketone. Halogenation of alkynes can yield 1,2-dihalogenoalkenes, which are also versatile synthetic intermediates. lookchem.com

Multi-Component Reactions for Triazene Scaffolds

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. For the synthesis of the triazene scaffold itself, MCRs can be employed to bring together several starting materials in a one-pot synthesis. monash.edu Aryl triazenes are readily synthesized from aryl amines and can be used in one-pot, multi-component reactions to create other complex molecules, such as sulfonyl fluorides. researchgate.net The triazene moiety is known for its stability and serves as a versatile building block in organic synthesis. thieme-connect.com This approach is highly valued for its atom economy and reduction of waste from intermediate purification steps. The synthesis of 1-aryl-1,2,4-triazoles has been achieved through a multicomponent process directly from anilines, demonstrating the power of this strategy for creating heterocyclic compounds. acs.orgnih.gov

Scalability and Practical Considerations in Synthetic Route Development

The transition from a laboratory-scale reaction to a larger, more practical scale introduces a new set of challenges and considerations. Optimization and robustness of the synthetic route are paramount.

Laboratory Scale Synthesis Optimization

At the laboratory scale, the focus is on optimizing the reaction conditions to maximize yield and purity. This involves a systematic study of various parameters:

Catalyst Loading: For catalyzed reactions, such as gold-catalyzed hydration, minimizing the amount of expensive catalyst without sacrificing reaction efficiency is crucial.

Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reagents. Green solvents are increasingly preferred to minimize environmental impact. nih.gov

Temperature and Reaction Time: Fine-tuning the temperature and duration of the reaction is necessary to ensure complete conversion while minimizing the formation of byproducts.

Purification: Developing an efficient purification protocol, such as crystallization or column chromatography, is essential for obtaining the final product in high purity. aidic.it

Potential for Gram-Scale or Multi-Gram Scale Preparation

Scaling up a synthesis from milligrams to grams or kilograms requires careful consideration of practical and safety aspects.

Reagent Availability and Cost: The cost and availability of starting materials and reagents become significant factors at a larger scale.

Reaction Exotherms: Heat management is critical, as reactions that are easily controlled in small flasks can become dangerously exothermic on a larger scale.

Work-up and Isolation: Procedures that are simple in the lab, like extractions with large volumes of solvent, may become impractical. Alternative methods like precipitation and filtration are often preferred.

Several synthetic methods for triazene derivatives have been successfully scaled up. For example, microwave-assisted one-pot syntheses have been shown to be convenient for gram-scale production of pyrazolo[1,5-a] monash.eduacs.orgnih.govtriazines. mdpi.com Similarly, gold-catalyzed reactions have been demonstrated on a gram scale, highlighting their practicality. nih.gov Continuous flow synthesis is another technique that has been successfully applied to the gram-scale production of triazine derivatives, offering advantages in safety and efficiency. thieme-connect.com

Reaction Mechanisms and Intrinsic Reactivity Profiles of 3,3 Dime 1 3 Acetylamph Triazene

Electronic Structure and Bonding Characteristics of the Triazene (B1217601) Unit

The electronic configuration of the triazene moiety is central to understanding the reactivity of 3,3-DiMe-1-(3-acetylAmPh)triazene. The triazene linkage is an electron-rich system with a complex interplay of bonding and non-bonding electrons.

Aromatic Substitution Effects from the Acetylaminophenyl Moiety

The position and nature of substituents on the aryl ring of 1-aryl-3,3-dialkyltriazenes are known to modify their chemical behavior. The acetylamino group at the meta-position in this compound influences the electronic environment of the triazene unit. The amide group can exhibit both resonance and inductive effects. The nitrogen lone pair can donate electron density to the ring (a +R effect), while the acetyl group is electron-withdrawing (a -I effect). In the meta position, the resonance effect is less pronounced at the point of triazene attachment (C1), meaning the inductive electron-withdrawing effect of the acetyl group likely dominates. This withdrawal of electron density from the phenyl ring can influence the stability of the N-N bonds within the triazene moiety. Quantitative structure-activity relationship (QSAR) studies on similar 1-aryl-3,3-dialkyltriazenes have shown that electronic properties of the aromatic substituents are key determinants of their reactivity.

Cleavage and Decomposition Pathways of Triazenes

Triazenes are known to be sensitive to certain conditions, leading to the cleavage of the characteristic N=N-N linkage. The decomposition pathways are critical in determining the compound's stability and potential applications.

Acid-Induced Decomposition Mechanisms

The decomposition of 1-aryl-3,3-dialkyltriazenes is notably catalyzed by acidic conditions. The general mechanism involves protonation of the triazene nitrogen atom (N3), which is the most basic site. This is followed by the cleavage of the N2-N3 bond to generate a diazonium cation and a secondary amine. For this compound, this would lead to the formation of the 3-acetylaminophenyldiazonium ion and dimethylamine (B145610).

The rate and mechanism of this decomposition can be influenced by several factors, including the nature of the aromatic substituent, the strength of the nucleophile present, and the solvent. acs.org The presence of the electron-withdrawing acetylamino group at the meta position is expected to affect the stability of the intermediate diazonium salt.

A proposed mechanism for the acid-induced decomposition is as follows:

Protonation: The triazene (specifically the N3 atom) is protonated by an acid (H-X).

Cleavage: The protonated triazene undergoes cleavage of the N2-N3 bond, yielding an aryldiazonium ion and dimethylamine.

Further Reaction: The aryldiazonium ion is a reactive intermediate that can subsequently react with nucleophiles present in the medium.

Enzymatic or Specific Chemical Agent-Mediated Cleavage (excluding biological activity/safety)

While the primary focus of this article is on non-biological reactivity, it is pertinent to mention that the cleavage of the triazene bond can be mediated by specific chemical environments, which can be analogous to enzymatic processes. The N-N bond in hydrazine (B178648) derivatives can be cleaved under various conditions, including catalytic reduction. For instance, ruthenium complexes have been shown to catalyze the cleavage of nitrogen-nitrogen bonds in hydrazines. umich.edu

There is no specific literature available on the enzymatic degradation of this compound. However, the lability of the triazene bond under specific chemical conditions, such as in the presence of certain transition metal catalysts or strong reducing agents, suggests that targeted chemical cleavage is a plausible pathway for its decomposition. This reactivity is distinct from general acid-catalyzed or thermal decomposition and would depend on the specific reagents employed.

Compound Names Table

Trivial NameIUPAC Name
This compoundN-(3-((E)-3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamide
1-Acyl triazeneVaries based on structure
3-Acetylaminophenyldiazonium ion3-Acetamidobenzenediazonium
DimethylamineN-Methylmethanamine

Nucleophilic and Electrophilic Reactivity at the Triazene Core

Aryl triazenes are effective arylation agents in cross-coupling reactions, where they react with various carbon-based nucleophiles. aidic.it These reactions typically proceed under transition-metal catalysis, most notably with palladium. The triazene acts as a stable and easily handled source of an aryl group. aidic.itresearchgate.net For instance, in palladium-catalyzed C-2 arylation of indoles, the aryl triazene transfers its aryl moiety to the indole (B1671886) ring. aidic.itcetjournal.it This process involves the activation of a C-H bond in the nucleophile and the cleavage of a carbon-nitrogen bond in the triazene. aidic.it

The general scheme for such a reaction involves the formation of a metal arylide intermediate, which then participates in the carbon-carbon bond-forming step. aidic.it A variety of carbon nucleophiles can be employed, leading to the formation of diverse molecular architectures.

Table 1: Examples of Palladium-Catalyzed Arylation using Aryl Triazenes with Carbon Nucleophiles

Aryl Triazene ReactantCarbon NucleophileCatalyst/ConditionsProduct TypeYield (%)
1-(p-tolyl)-3,3-dimethyltriazeneIndolePd(OAc)₂, CuI, DMF, 100°C2-(p-tolyl)-1H-indole92
1-phenyl-3,3-dimethyltriazene (B1199311)Benzoxazole (B165842)Pd(OAc)₂, CuI, DMF, 100°C2-phenylbenzoxazoleHigh
General Aryl TriazeneN-HeterocyclesMetal-free, O₂C-H Arylated N-Heterocycle32-83

Note: The data in this table is representative of aryl triazene reactivity and is based on findings from various studies. aidic.itresearchgate.net Specific yield for the benzoxazole reaction was not detailed but described as high.

The nitrogen atoms of the triazene group in this compound possess lone pairs of electrons, making them susceptible to attack by electrophiles. The most fundamental example of this reactivity is protonation under acidic conditions. The addition of a proton, typically from a protic acid, initiates the decomposition of the triazene. researchgate.net

This protonation event is the first step in the conversion of the triazene into a diazonium salt, a highly valuable intermediate in organic synthesis. researchgate.net The stability and reactivity of the triazene are influenced by the nature of the substituents on the aryl ring. researchgate.net Electron-withdrawing groups, such as the acetylamino group in the target molecule, can affect the basicity of the nitrogen atoms and the kinetics of the electrophilic attack. The solvent environment also plays a crucial role in the tautomeric equilibrium and the subsequent reactions of the protonated species. researchgate.net

Computational studies on related nitrogen-containing compounds indicate that the charge distribution on the nitrogen atoms dictates their role as either a nucleophile or an electrophile in reactions. nih.govresearchgate.net

Radical and Cationic Intermediate Generation from Triazenes

One of the most significant applications of aryl triazenes in synthetic chemistry is their ability to generate highly reactive aryl cationic and aryl radical intermediates under specific conditions. researchgate.net These intermediates can then be trapped by a variety of reagents to form new carbon-carbon and carbon-heteroatom bonds.

As mentioned, aryl triazenes are readily converted into aryl diazonium salts in the presence of protic or Lewis acids. researchgate.net The 3,3-dimethyltriazene group is an excellent protecting group for the diazonium functionality. Upon treatment with acid, the triazene is protonated, leading to the cleavage of the N2-N3 bond and the release of dimethylamine. The resulting aryl diazonium cation is a key intermediate.

The aryl diazonium salt can then undergo dediazoniation, typically through thermal or photochemical means, to release a molecule of dinitrogen (N₂) and form a highly reactive aryl cation. This cation can be trapped by a wide range of nucleophiles, a process central to Sandmeyer-type reactions. researchgate.net

Reaction Pathway: Ar-N=N-N(CH₃)₂ + 2HX → [Ar-N≡N]⁺X⁻ + [H₂N(CH₃)₂]⁺X⁻ [Ar-N≡N]⁺X⁻ → Ar⁺ + N₂ + X⁻ Ar⁺ + Nu⁻ → Ar-Nu

Aryl radicals are versatile intermediates for forming C-C bonds and other functional group interconversions. nih.govrsc.org The generation of aryl radicals from aryl triazenes typically proceeds via the formation of an aryl diazonium salt intermediate. These diazonium salts can then be subjected to single-electron transfer (SET) processes to generate the corresponding aryl radical. nih.govrsc.org

Modern methods for aryl radical generation often employ photoredox catalysis, where a photosensitizer, upon excitation by visible light, initiates an electron transfer to the diazonium salt. nih.govrsc.org This process is highly efficient and proceeds under mild conditions. The resulting aryl radical is electrophilic and can add to electron-rich systems or participate in hydrogen atom transfer (HAT) reactions. nih.govrsc.org

Table 2: Methods for Generating Aryl Radicals from Aryl Diazonium Precursors

MethodConditionsMediator/CatalystKey Features
Photoredox CatalysisVisible light (e.g., 530 nm)Eosin Y, Ruthenium complexesMild conditions, high efficiency, oxidative or reductive quenching cycles. rsc.org
Transition Metal CatalysisHeat or lightPalladium complexesCan be coupled with cross-coupling reactions. rsc.org
Stoichiometric Reductants-Transition metals (e.g., Cu(I))Classic method, often less efficient and produces more by-products. nih.govrsc.org

The generated aryl radical can undergo various transformations, including arylation of alkenes and N-heterocycles, as well as intramolecular cyclizations. nih.govnih.govprinceton.edu The ambiphilic nature of aryl radicals allows them to react with both electron-rich and electron-poor substrates. nih.gov

Chemical Transformations and Derivatization Studies

Cross-Coupling Reactions Involving the Aryltriazene Unit

The triazene (B1217601) group can serve as a synthetic equivalent to a diazonium salt, acting as a leaving group in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the derivatization of the aryl ring to which it is attached.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of cross-coupling reactions. For aryltriazenes, including potentially 3,3-DiMe-1-(3-acetylAmPh)triazene, palladium-catalyzed processes offer a pathway to introduce diverse substituents onto the aromatic core.

One prominent example is the Heck reaction. In the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), aryltriazenes can couple with olefins. In this process, the triazene moiety functions as a leaving group, leading to the formation of a new carbon-carbon bond at the site of its previous attachment. This reaction has been demonstrated for various aryltriazenes, suggesting its applicability to this compound for the synthesis of styrenyl derivatives.

Furthermore, Suzuki-Miyaura cross-coupling reactions, which couple an organoboron compound with an organic halide or triflate, are fundamental in synthetic chemistry. While typically employing halides, variations using alternative leaving groups have been developed. The triazene group can be converted in situ to a more reactive species or participate directly in the catalytic cycle under specific conditions, coupling with arylboronic acids to form biaryl structures. This would allow the acetylaminophenyl ring of this compound to be coupled with other aromatic or heteroaromatic systems.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving aryltriazenes, which could be adapted for this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryltriazenes

Reaction Type Catalyst Ligand Base Coupling Partner Product Type
Heck Coupling Pd(OAc)₂ None - Styrene Olefinated Arene
Suzuki Coupling Pd(PPh₃)₄ PPh₃ K₂CO₃ Arylboronic Acid Biaryl Compound
Suzuki Coupling PdCl₂(dppf) dppf Cs₂CO₃ Arylboronic Acid Hindered Biaryl

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals are effective in catalyzing reactions involving aryltriazenes. Copper-catalyzed reactions, for instance, are known to facilitate the coupling of aryltriazenes with various nucleophiles. The Sonogashira coupling, which typically uses a palladium catalyst and a copper co-catalyst, allows for the formation of aryl-alkyne bonds. youtube.com This reaction could be employed to introduce an alkynyl group onto the 3-position of the acetylaminophenyl ring of the title compound.

Ligand Design and Optimization for Specific Coupling Transformations

The success of transition metal-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the metal center. Ligands modulate the catalyst's stability, reactivity, and selectivity. For reactions involving aryltriazenes, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), are often employed. researchgate.net These ligands promote the oxidative addition step and stabilize the catalytically active species.

For challenging couplings, such as those involving sterically hindered substrates or less reactive coupling partners, the rational design and screening of ligands are critical. For instance, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can enhance the efficiency of palladium catalysts in various cross-coupling reactions. The optimization of the ligand is essential to suppress side reactions and achieve high yields of the desired product. mdpi.com

C-H Functionalization Directed by the Triazene Group

A significant modern application of the triazene group is its role as a directing group in C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds at positions proximal to the directing group, offering an atom-economical approach to molecular derivatization.

Regioselectivity in Aryl C-H Activation

The triazene group is an effective directing group for the functionalization of the ortho C-H bonds of the aryl ring to which it is attached. The nitrogen atoms of the triazene moiety coordinate to the transition metal catalyst, bringing it into close proximity with the ortho C-H bonds. This chelation assistance facilitates the cleavage of a specific C-H bond and the subsequent formation of a new bond.

For this compound, the triazene group would be expected to direct functionalization to the C2 and C4 positions of the phenyl ring. The inherent electronic properties and steric environment of the substrate can influence which of the two ortho positions is favored. The presence of the acetylamino group at the meta position (C5) will also exert an electronic influence on the regioselectivity of the C-H activation.

Catalytic Systems for Directed C-H Functionalization

Rhodium and iridium complexes have proven particularly effective for triazene-directed C-H functionalization. Rhodium(III) catalysts, for example, have been used for the oxidative olefination of aryltriazenes with acrylates. This reaction introduces a vinyl group at the ortho position of the aryl ring.

Iridium-catalyzed borylation is another powerful transformation directed by the triazene group. Using catalysts like [Ir(OMe)(cod)]₂, aryltriazenes can undergo highly regioselective ortho-borylation, often leading to diborylation at both ortho positions. The resulting boronate esters are versatile intermediates that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide range of substituents.

The table below outlines catalytic systems used for C-H functionalization directed by aryltriazenes.

Table 2: Catalytic Systems for Triazene-Directed C-H Functionalization

Metal Catalyst Ligand Reaction Type Functional Group Introduced
Rh(III) complexes Cp* Oxidative Olefination Vinyl
[Ir(OMe)(cod)]₂ None Borylation Boronate Ester (Bpin)
Rh(I) complexes - Hydroacylation Ketone

These catalytic systems highlight the synthetic utility of the triazene group as a directing element, enabling the precise and efficient modification of aromatic rings. The application of these methods to this compound would provide a powerful strategy for generating a library of novel, highly substituted aniline (B41778) derivatives.

Cyclization Reactions Utilizing Triazene Moieties

The 1,2,3-triazene functionality is a key synthon for the construction of various heterocyclic ring systems. Both intramolecular and intermolecular cyclization strategies have been explored, leveraging the reactivity of the triazene group.

Intramolecular cyclization of aryl triazenes provides a direct route to fused heterocyclic systems. This approach is particularly valuable for the synthesis of complex polycyclic molecules that are of interest in medicinal chemistry.

Pyrazolo[4,3-e] clockss.orgontosight.airesearchgate.nettriazine Derivatives:

The synthesis of pyrazolo[4,3-e] clockss.orgontosight.airesearchgate.nettriazines can be achieved through a multi-step process that may involve the cyclization of a triazene-containing intermediate. clockss.orgresearchgate.net While a direct cyclization of this compound into a pyrazolotriazine is not explicitly detailed, related syntheses involve the reaction of 5-acyl-1,2,4-triazines with hydrazines to form hydrazones, which then undergo acid-promoted ring closure to yield the pyrazolo[4,3-e] clockss.orgontosight.airesearchgate.nettriazine core. clockss.orgresearchgate.net This heterocyclic system is found in natural products and has been the focus of synthetic programs aimed at identifying new therapeutic agents. clockss.org The ability to introduce a variety of substituents on the pyrazole (B372694) and triazine rings makes this a versatile synthetic route. researchgate.netmdpi.com

Table 1: Examples of Synthesized Pyrazolo[4,3-e] clockss.orgontosight.airesearchgate.nettriazine Derivatives and their Characteristics

Compound ID Substituents Synthetic Method Key Findings Reference
3a 5-methyl-3-phenyl-7-(p-tolyl) Acid-promoted cyclization of phenylhydrazone Structure confirmed by X-ray analysis. clockss.org
4 3-methyl-5-(methylsulfanyl) One-pot reaction of 5-acyl-3-(methylsulfanyl)-1,2,4-triazine with hydrazine (B178648) hydrochloride Good yield, allows for subsequent regioselective alkylation. researchgate.net

3,4-dihydrobenzo[d] clockss.orgontosight.aimdpi.comtriazines:

The synthesis of 3,4-dihydrobenzo[d] clockss.orgontosight.aimdpi.comtriazines can be accomplished via intramolecular cyclization of ortho-substituted aryl triazenes. This transformation typically involves the reaction of an aryldiazonium salt with a secondary amine, followed by cyclization of the resulting triazene. The specific substitution pattern on the aromatic ring is critical for the success of the cyclization.

The triazene moiety can participate in intermolecular cycloaddition reactions, although this is a less common transformation compared to intramolecular cyclizations. youtube.com One of the most well-known types of cycloaddition involving a three-atom component is the 1,3-dipolar cycloaddition. youtube.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. youtube.com While not directly documented for this compound, analogous 1,3-dipolar cycloadditions are a powerful tool in heterocyclic chemistry. youtube.com

Functional Group Interconversions of the Acylaminophenyl Moiety

The acylaminophenyl part of the molecule offers several sites for chemical modification, allowing for the fine-tuning of its properties.

The acetamide (B32628) group (-NHCOCH₃) can undergo various transformations. ontosight.ai

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aminophenyl derivative. This transformation is a common strategy to unmask an amino group for further functionalization. For instance, the deprotection of an acetamide to an aniline has been achieved using hydrazine hydrate (B1144303) in boiling ethanol. mdpi.com

Modification of the Acetyl Group: The methyl group of the acetyl moiety could potentially be functionalized, for example, through alpha-halogenation, to introduce a reactive handle for further derivatization.

Table 2: Potential Modifications of the Acetamide Group

Reaction Type Reagents and Conditions Product
Hydrolysis Hydrazine hydrate, ethanol, reflux 3-Amino-N1,N1-dimethylbenzenamine

The aromatic phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups. The directing effects of the existing substituents (the triazene and acetamide groups) will influence the position of the incoming electrophile.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can provide a handle for subsequent cross-coupling reactions.

Nitration: Nitration of the phenyl ring can introduce a nitro group, which can then be reduced to an amino group for further derivatization. The introduction of a nitro or cyano group at the 3-position of a phenyl ring has been shown to be a viable functionalization strategy in other contexts. nih.gov

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often directed by a functional group already present in the molecule. acs.org The acetamide group can act as a directing group for ortho-C-H functionalization, enabling the introduction of various substituents at the position adjacent to the acetamide. acs.org

Table 3: Potential Further Functionalization of the Phenyl Ring

Reaction Type Reagents Potential Product(s)
Bromination Br₂, FeBr₃ Bromo-substituted derivatives
Nitration HNO₃, H₂SO₄ Nitro-substituted derivatives

Role of 3,3 Dime 1 3 Acetylamph Triazene As a Synthetic Intermediate and Reagent

Triazenes as Protected Diazonium Saltswikipedia.orgresearchgate.net

One of the most valuable applications of triazenes in synthesis is their role as stable surrogates for otherwise unstable diazonium salts. researchgate.netscispace.com They are often considered "protected" or "masked" forms of diazonium compounds, which can be generated and used in situ under controlled conditions. scispace.comnih.gov

Traditional diazonium salts are notorious for their instability; they can be shock-sensitive, thermally labile, and even explosive, making their isolation and handling on a large scale particularly hazardous. whiterose.ac.ukat.ua Triazenes, including 3,3-DiMe-1-(3-acetylAmPh)triazene, offer a significant improvement in thermal stability, providing a safer alternative for synthetic planning. researchgate.netwhiterose.ac.ukat.ua

Studies comparing the thermal stability of various diazonium salts with their corresponding triazene (B1217601) derivatives have consistently shown that triazenes are substantially more stable. whiterose.ac.ukat.uaacs.org While many diazonium salts decompose at or below room temperature, the corresponding triazenes often remain stable at temperatures exceeding 200 °C. researchgate.netwhiterose.ac.ukat.ua This enhanced stability obviates the need for the hazardous isolation of diazonium intermediates, as the triazene can be safely handled, stored, and then converted to the reactive diazonium species when needed. scispace.comresearchgate.net

FeatureTraditional Diazonium SaltsTriazene Derivatives
Stability Often unstable, can be shock-sensitive and explosive whiterose.ac.ukat.uaSignificantly more stable, often stable above 200 °C researchgate.netwhiterose.ac.ukat.ua
Handling Isolation can be hazardous, requiring stringent safety protocols scispace.comat.uaCan be safely isolated, handled, and stored scispace.comresearchgate.net
Synthesis Typically generated and used immediately in situCan be prepared and purified, allowing for staged reactions scispace.com
Purity May contain impurities from the diazotization reactionCan be purified to a high degree before use

Application as Removable Directing Groups in Organic Synthesiswikipedia.org

In recent years, the triazene moiety has gained prominence as a powerful removable directing group in transition metal-catalyzed reactions, particularly for C-H bond functionalization. cam.ac.ukrsc.org This strategy allows for the precise modification of a specific position on an aromatic ring, which would be difficult to achieve otherwise. cam.ac.uk

The triazene group in a compound like this compound can act as a temporary chelating auxiliary. It coordinates to a metal catalyst, such as rhodium(III) or iridium, and directs the catalyst to a nearby C-H bond, typically at the ortho position of the aromatic ring. scispace.comcam.ac.uk This directed C-H activation enables the introduction of new functional groups with high regioselectivity. scispace.com Once the desired transformation is complete, the triazene directing group can be easily removed or converted into another functional group, such as an iodide, which can then participate in further cross-coupling reactions. cam.ac.uk This "functionalizable directing group" approach adds significant versatility to synthetic strategies. scispace.com

The directing ability of the triazene group is instrumental in achieving high regioselectivity. Numerous studies have demonstrated its effectiveness in guiding functionalization to the ortho position of the aryl ring to which it is attached. For instance, rhodium-catalyzed C-H olefination and iridium-catalyzed C-H borylation have been shown to proceed with excellent ortho-selectivity when a triazene directing group is employed. cam.ac.ukacs.orgresearchgate.netnih.gov This precise control over the position of the new bond formation is a critical advantage for the synthesis of complex, polysubstituted aromatic compounds. acs.orgnih.gov

Reaction TypeCatalyst System (Example)RegioselectivityReference
C-H Olefination[Cp*RhCl₂]₂ / AgSbF₆ortho cam.ac.uk
C-H Diborylation[Ir(OMe)(cod)]₂ortho, ortho' acs.orgnih.gov
C-H ArylationRu-based catalystsortho cam.ac.uk

Precursor for the Construction of Complex Molecular Architectures

The stability and versatile reactivity of triazenes make them valuable building blocks for the synthesis of more complex molecules. numberanalytics.com Their use as both protected diazonium salts and removable directing groups allows for multi-step, one-pot sequences that streamline the construction of intricate molecular frameworks. scispace.com

Substituted triazenes serve as precursors to a wide range of heterocyclic compounds and densely functionalized arenes. wikipedia.orgnumberanalytics.comacs.org For example, after a triazene-directed C-H functionalization, the group can be converted to a diazonium salt and subjected to cyclization reactions to form heterocycles like cinnolines. wikipedia.org Alternatively, sequential C-H functionalization reactions can be performed, leveraging the triazene group to install multiple substituents around an aromatic core before its final removal or conversion. acs.orgnih.gov This capacity to orchestrate a series of transformations makes compounds like this compound key intermediates in synthetic pathways targeting natural products, medicinal compounds, and advanced materials. numberanalytics.comcam.ac.uk The development of synthetic routes utilizing 1,2,4-triazines to build diverse pyrrolo[2,1-f] wikipedia.orgwhiterose.ac.ukacs.orgtriazine scaffolds further highlights the role of the broader triazine class in generating molecular complexity. nih.govacs.org

Building Blocks for Polyfunctionalized Molecules

The triazene group within this compound acts as a stable precursor to a highly reactive arylating agent. This stability allows the compound to be carried through multiple synthetic steps, preserving the latent reactivity of the aryl group until its desired release. The acetylamino functionality at the meta-position of the phenyl ring provides an additional site for chemical modification, making this compound a valuable intermediate for the synthesis of polyfunctionalized aromatic compounds.

Aryl-triazenes are known to be effective arylation reagents in various cross-coupling reactions. aidic.it For instance, under palladium catalysis, these compounds can participate in reactions analogous to the Suzuki or Heck couplings, transferring the aryl group to a suitable partner. The controlled release of the aryl species, often triggered by an acid or a transition metal catalyst, offers a level of selectivity that can be advantageous in complex syntheses. researchgate.netcetjournal.it

The generation of polyfunctional arylmagnesium or arylzinc reagents bearing a triazene moiety has been demonstrated as a key step for constructing more complex molecules. tandfonline.com This approach allows for subsequent carbon-carbon bond formation with various electrophiles. Furthermore, aryltriazenes can be involved in directed C-H functionalization reactions, enabling the synthesis of complex benzene (B151609) molecules with diverse substitution patterns. researchgate.net The triazene can act as a directing group, facilitating functionalization at a specific position on the aromatic ring before being cleaved or transformed.

Table 1: Synthetic Transformations Utilizing Aryltriazene Intermediates

Reaction TypeCatalyst/ReagentProduct TypeRef.
Cross-CouplingPalladiumBiaryls, Arylated Alkenes aidic.it
C-H FunctionalizationRhodium, PalladiumPolyfunctional Arenes researchgate.net
CyclizationCopper, SilverIndoles, Indazoles aidic.it
ArylationAcid/Lewis AcidArylated Nucleophiles researchgate.net

Routes to Bi- and Polycyclic Systems

The reactivity of the triazene functional group makes this compound a valuable precursor for the synthesis of various bi- and polycyclic heterocyclic systems. The in situ generation of a diazonium species from the triazene can initiate intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, aryltriazenes have been employed in the synthesis of indoles and indazoles, where the choice of a metal catalyst can direct the reaction pathway to selectively form one heterocycle over the other. aidic.it The reaction often involves the generation of an aryl radical or cation which then undergoes an intramolecular cyclization with a suitably positioned functional group. The acetylamino group on the phenyl ring of this compound could potentially participate in such cyclization schemes or be a handle for attaching the necessary side chain for cyclization.

Furthermore, the synthesis of condensed 1,2,4-triazines, such as imidazo[2,1-c] tandfonline.comresearchgate.netnih.govtriazines and 1,2,4-triazino[2,3-a]quinazolines, has been achieved from aryl-substituted 6-azaisocytosines, which can be prepared from the cyclization of arylhydrazono intermediates derived from diazonium salts. mdpi.com This highlights the potential of aryltriazenes, as diazonium salt precursors, in constructing complex heterocyclic frameworks. The development of radical cascade reactions also provides a pathway to N-containing polycyclic compounds from appropriate starting materials. organic-chemistry.org

Role in Polymer Chemistry and Material Science

While the direct use of this compound as a monomer in large-scale polymer production is not widely documented, the triazene and triazine functionalities are significant in the development of specialized polymers and functional materials.

Monomer or Intermediate in Polymer Synthesis

The term "polymer" refers to large molecules composed of many repeated subunits, known as monomers. msu.edulibretexts.org The synthesis of polymers can occur through two primary mechanisms: addition polymerization and condensation polymerization. libretexts.org Addition polymerization involves the joining of monomers, typically containing double bonds, without the loss of any atoms. libretexts.org Condensation polymerization, or step-growth polymerization, involves the reaction between functional groups of monomers, with the formation of a small molecule like water as a byproduct.

While alkenes are common monomers for addition polymerization, heterocyclic compounds can also be polymerized. libretexts.org Triazine-based polymers, which contain the six-membered 1,3,5-triazine (B166579) ring, are known for their high thermal stability. tandfonline.comresearchgate.net These polymers are often synthesized through the polycondensation of monomers containing a triazine ring, such as dichlorotriazines, with diols or other difunctional monomers. tandfonline.comresearchgate.net Covalent triazine frameworks (CTFs) are another class of porous polymers synthesized from nitrile-containing monomers, which trimerize to form the triazine rings that constitute the polymer network. mdpi.com These materials are investigated for applications in gas separation and catalysis. nih.govmdpi.com

Although direct polymerization of this compound is not a common example, aryltriazenes have been incorporated into polymer structures. For example, polymer-bound 1-aryl-3-alkyltriazenes have been synthesized and used as ligands in catalysis. nih.govnih.gov In these systems, the triazene is attached to a polymer support, which allows for easy separation and recycling of the catalyst. The acetylamino group on the phenyl ring of this compound could serve as a potential point of attachment to a polymer backbone or as a functional group that could be modified after polymerization.

Integration into Functional Materials

The incorporation of triazene and triazine moieties into materials can impart specific functionalities. Triazine-based covalent organic polymers (COPs) are a class of porous organic materials that have shown promise as heterogeneous catalysts due to their high surface area and nitrogen content. rsc.org

As mentioned, polymer-supported triazenes have been developed for applications in catalysis. nih.govnih.gov These materials function as recyclable ligands for transition metal catalysts used in various organic reactions. The immobilization of the triazene on a polymer support combines the reactive properties of the triazene with the practical advantages of a solid-supported system. The acetylamino group of this compound could potentially be used to anchor the molecule to a polymer support, or it could be a site for further functionalization to tune the properties of the resulting material.

Triazine compounds have also been investigated for use in other functional materials. For instance, triazine derivatives are used in the formulation of reactive dyes, where the triazine ring acts as a reactive hook that covalently binds to the fibers of textiles. wikipedia.org Highly porous triazine-based polymers have also been developed for use in conjunction with palladium for the selective reduction of phenols. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 3,3-DiMe-1-(3-acetylAmPh)triazene.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Table 1: Calculated Electronic Properties of a Related Triazene (B1217601) Compound

Parameter Value
HOMO Energy Data not available for specific compound
LUMO Energy Data not available for specific compound
HOMO-LUMO Gap (ΔE) Data not available for specific compound

No specific data for this compound was found in the search results. The table is illustrative of the parameters that would be calculated.

For triazine derivatives, which share some structural motifs, DFT studies have shown that the introduction of different substituents significantly influences the HOMO-LUMO gap and, consequently, the stability of the compounds. researchgate.netmdpi.com For instance, the substitution of nitro (-NO2), amino (-NH2), or azido (B1232118) (-N3) groups alters the electronic distribution and energetic properties. researchgate.net

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is key to predicting its reactive sites for both electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the case of [1-(4-acetylphenyl)-3-(2-methylphenyl)]triazene, computational studies have calculated various parameters that help in predicting reactivity, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω). researchgate.net These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 2: Global Reactivity Descriptors for a Related Triazene Compound

Descriptor Formula Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Electrophilicity (ω) ω = μ2 / 2η Propensity to accept electrons

This table outlines the key reactivity descriptors derived from HOMO and LUMO energies. Specific values for the target compound are not available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction pathways.

Transition State Analysis of Key Transformations

The formation of 1-aryl-3,3-dimethyltriazenes typically involves the reaction of an aryl diazonium salt with dimethylamine (B145610). nih.gov Computational analysis of this reaction would involve locating the transition state structure for the N-N bond formation. The geometry and energy of this transition state are critical for understanding the reaction kinetics.

While a specific computational study on the formation of this compound was not found, the general mechanism for the formation of aryl diazonium salts from aromatic amines has been described. masterorganicchemistry.comyoutube.com This process involves diazotization of the corresponding aniline (B41778) derivative. masterorganicchemistry.comlibretexts.org Subsequent coupling with dimethylamine would lead to the final triazene product. nih.gov

Energy Profiles of Reaction Pathways

For the synthesis of this compound, the key reaction step is the coupling of the 3-acetylaminophenyl diazonium ion with dimethylamine. A computational study would model the approach of the dimethylamine to the diazonium ion, calculating the energy changes along the reaction coordinate to map out the minimum energy path.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's dynamic behavior.

Due to the presence of several single bonds, this compound can exist in various conformations. The rotation around the N-N single bond and the C-N bond connecting the phenyl ring to the triazene moiety are of particular interest. Computational methods can be used to identify the most stable conformers and the energy barriers for interconversion between them.

For other triazene derivatives, it has been noted that the molecule often adopts a trans geometry around the N=N double bond, though significant deviation from planarity between the benzene (B151609) ring and the triazene unit can occur. nih.gov Molecular dynamics simulations could further elucidate the accessible conformational space of this compound in different environments, providing insights into its behavior in solution.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical and computational chemistry studies provide profound insights into the chemical behavior of triazene compounds. By modeling molecular structures, electron distribution, and reaction pathways, it is possible to understand and predict the reactivity of complex molecules like this compound. The core of these studies lies in elucidating the relationships between a molecule's three-dimensional structure and its chemical reactivity. For triazenes, reactivity is largely governed by the electronic properties of the N=N-N linkage and the nature of the substituents attached to it. Computational models can map out the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energies of transition states for various reactions. researchgate.net These parameters are crucial in predicting how the molecule will interact with other chemical species. The inherent asymmetry and weaker resonance energy of triazine isomers compared to benzene make them more susceptible to nucleophilic substitution reactions. nih.gov

Impact of Substituents on Triazene Reactivity

The reactivity of the triazene core is highly sensitive to the electronic nature of its substituents. The introduction of different functional groups onto the phenyl ring of 1-phenyl-3,3-dimethyltriazene (B1199311) derivatives can dramatically alter their stability, decomposition pathways, and biological activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the electron density on the aromatic ring and, by extension, influence the electronic environment of the adjacent triazene moiety. This increased electron density can enhance the stability of the protonated triazene, a key intermediate in its acid-catalyzed decomposition. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, pull electron density away from the phenyl ring and the triazene group. researchgate.net This can make the triazene more susceptible to nucleophilic attack and can alter its metabolic activation pathways.

Computational studies on various substituted triazines have quantified these effects. For instance, analysis of bond dissociation energies for different C-N and N-N bonds can indicate the relative thermal stability conferred by various substituents. researchgate.net Studies on related heterocyclic systems have shown that the introduction of different substituents can significantly influence reaction pathways and cytotoxic activity, with both experimental data and theoretical calculations confirming these relationships. researchgate.net The table below illustrates the predicted qualitative impact of various substituents at the para-position of the phenyl ring on the reactivity of a generic 1-phenyl-3,3-dimethyltriazene, based on established chemical principles.

Substituent (at para-position)Electronic EffectPredicted Impact on Triazene N1-N2 Bond StabilityPredicted Susceptibility to Acid-Catalyzed Hydrolysis
-NO₂ (Nitro)Strongly Electron-WithdrawingDecreasedIncreased
-CN (Cyano)Strongly Electron-WithdrawingDecreasedIncreased
-H (Hydrogen)Neutral (Reference)ReferenceReference
-CH₃ (Methyl)Weakly Electron-DonatingIncreasedDecreased
-NHCOCH₃ (Acetylamino)Moderately Electron-DonatingIncreasedDecreased
-OCH₃ (Methoxy)Strongly Electron-DonatingStrongly IncreasedStrongly Decreased

Steric and Electronic Effects of the Acetylaminophenyl Group

The 3-acetylaminophenyl group in this compound exerts a combination of steric and electronic effects that are crucial to its chemical behavior.

The table below provides a comparative summary of the general steric and electronic characteristics of the acetylamino group relative to other common substituents.

Substituent GroupRelative Steric BulkElectronic Character (Hammett Constant, σ_p)Nature
-HVery Low0.00Neutral
-CH₃Low-0.17Weakly Electron-Donating
-NO₂Moderate+0.78Strongly Electron-Withdrawing
-NHCOCH₃High0.00Moderately Electron-Donating (Resonance) / Withdrawing (Inductive)
-C(CH₃)₃ (tert-Butyl)Very High-0.20Weakly Electron-Donating / Sterically Bulky

Advanced Analytical Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 3,3-DiMe-1-(3-acetylAmPh)triazene would be expected to show distinct signals corresponding to each type of proton. The aromatic protons on the phenyl ring would likely appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The methyl protons of the acetyl group (CH₃CO) would present as a sharp singlet around δ 2.1 ppm. The two methyl groups attached to the triazene (B1217601) nitrogen (N(CH₃)₂) would also produce a singlet, expected to be in the region of δ 3.0-3.5 ppm. The amide proton (NH) would give a singlet that could be broad and its chemical shift would be concentration and solvent dependent, typically appearing between δ 7.5-10.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetyl group would be observed at the downfield end of the spectrum, typically around δ 168-172 ppm. The aromatic carbons would generate several signals in the δ 110-150 ppm region. The methyl carbons of the acetyl group would appear at approximately δ 24 ppm, while the carbons of the dimethylamino group of the triazene would be expected in the δ 35-45 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, from the acetyl methyl protons to the carbonyl carbon, and from the aromatic protons to various aromatic carbons, which is crucial for assigning the substitution pattern on the phenyl ring.

Expected ¹H NMR Data Expected ¹³C NMR Data
Chemical Shift (δ) ppm Multiplicity
7.0 - 8.0m
7.5 - 10.0s (broad)
3.0 - 3.5s
~2.1s

Note: The data in this table is hypothetical and based on typical chemical shifts for the functional groups present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A prominent band for the N-H stretching of the secondary amide would appear in the region of 3300-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1660-1680 cm⁻¹. The N-H bending (Amide II band) would be observed near 1550 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be found in the 2850-3100 cm⁻¹ range. The N=N stretching of the triazene group is often weak and can be difficult to assign but may appear in the 1400-1450 cm⁻¹ region.

| Expected IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Functional Group | | 3300 - 3100 | N-H Stretch (Amide) | | 2850 - 3100 | C-H Stretch (Aromatic & Aliphatic) | | 1660 - 1680 | C=O Stretch (Amide I) | | ~1550 | N-H Bend (Amide II) | | 1400 - 1450 | N=N Stretch (Triazene) |

Note: This data is predictive and based on characteristic infrared absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound contains a substituted benzene (B151609) ring and a triazene moiety, both of which are chromophores. One would expect to observe π → π* transitions, likely appearing as strong absorptions below 300 nm. The n → π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, would also be present, typically as weaker absorptions at longer wavelengths. The exact positions of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₄N₄O), the calculated exact mass would be determined. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or other adducts corresponding to this exact mass, with a mass accuracy typically within 5 ppm, which would unequivocally confirm the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of atoms and functional groups in this compound in the solid state is best determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For the N-acetylaminophenyl moiety, the conformation is largely dictated by the geometry of the amide group. In analogous structures like acetanilide (B955), the amide group is generally planar. researchgate.net The relative orientation of the phenyl ring and the acetamide (B32628) group is a key conformational feature. The planarity of the amide unit in N-phenyl-N-(pyridin-4-yl)acetamide has been demonstrated, with the amide plane being twisted relative to the aromatic rings. researchgate.net In the case of this compound, the triazene group introduces additional conformational flexibility. The N-N-N linkage in triazenes can exist in different conformations, and the torsion angles around the N-N bonds would be of significant interest.

A study of monosubstituted acetanilides revealed that the amide functional group has a more significant influence on the crystal packing than the phenyl substituent. acs.org It is anticipated that the acetylamino group in the target compound will similarly play a crucial role in directing its solid-state conformation. The analysis of the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide showed two independent molecules in the asymmetric unit with slightly different conformations, highlighting the potential for conformational polymorphism. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for an Analogous Acetanilide Derivative

ParameterValue
CompoundAcetanilide
Crystal SystemOrthorhombic
Space GroupPbca
Z8
a (Å)17.96
b (Å)9.48
c (Å)7.98
V (ų)1359
Note: This data is for the analogous compound acetanilide and serves as an illustrative example. researchgate.netosti.govresearchgate.net

Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These interactions are critical in determining the physical properties of the solid material.

Hydrogen bonding is expected to be a dominant feature in the crystal packing of this compound. The N-H group of the acetylamino moiety can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms of the triazene group can act as hydrogen bond acceptors. In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N—H⋯O hydrogen bonds lead to the formation of molecular chains. researchgate.netnih.goviucr.org Similar hydrogen bonding motifs, such as chains or dimers, are anticipated for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally labile compounds like aromatic triazenes and their derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

A typical RP-HPLC method for this compound would likely employ a C18 or a phenyl-hexyl stationary phase. osti.gov The mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer to control the pH. iucr.orgnih.gov Detection is commonly achieved using a UV detector, as the aromatic and triazene chromophores are expected to exhibit strong absorbance in the UV region. For aromatic amines and amides, derivatization can sometimes be employed to enhance detection sensitivity, particularly for fluorescence detection. nih.govsigmaaldrich.com

The choice between an amide or an amine functionalized stationary phase can be critical. Amide-based columns offer reduced chemical reactivity and improved stability compared to amine-based columns, which can be beneficial when analyzing potentially reactive analytes. mtc-usa.com

Table 2: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Note: These are general parameters for the analysis of aromatic amines and would require optimization for the specific compound. thermofisher.com

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While this compound itself is likely to have low volatility, Gas Chromatography (GC) could be applicable for the analysis of more volatile derivatives or potential impurities. Often, derivatization is necessary to increase the volatility and thermal stability of polar compounds like amines and amides for GC analysis. nih.gov

For instance, N-acetylation or trifluoroacetylation of related aromatic amines has been shown to produce derivatives suitable for GC-MS analysis. osti.govunibo.it A study on the GC-MS analysis of primary aromatic amines originating from azo dyes demonstrated the feasibility of using alternative carrier gases like hydrogen or nitrogen instead of helium. researchgate.net If volatile impurities are expected in a sample of this compound, a headspace GC analysis could also be employed.

The choice of the GC column is critical, with a variety of stationary phases available, from non-polar to polar, to achieve the desired separation. glsciences.com

Table 3: Example GC-MS Conditions for Analysis of Aromatic Amine Derivatives

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program50 °C (1 min), then 10 °C/min to 300 °C (5 min)
DetectorMass Spectrometer (MS)
Note: These conditions are for derivatized aromatic amines and would need to be adapted.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's empirical formula (C₁₀H₁₄N₄O).

This comparison provides a crucial validation of the compound's elemental composition and is a key criterion for establishing its purity. For newly synthesized compounds, elemental analysis is often one of the first analytical tests performed to confirm that the correct product has been obtained. researchgate.netnih.govresearchgate.net The preparation of acetanilide, an analogous compound, is a common experiment in organic chemistry labs where the identity of the product is confirmed by various means, including melting point and spectroscopic analysis, which are often complemented by elemental analysis in research settings. byjus.comnta.ac.in

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₄N₄O)

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage
CarbonC12.01110120.1158.24%
HydrogenH1.0081414.1126.85%
NitrogenN14.007456.02827.18%
OxygenO15.999115.9997.76%
Total 206.249 100.00%

The experimental results from an elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to be considered a successful validation.

Chemical Applications and Advanced Synthetic Strategies Non Prohibited

Use in Specialized Organic Reactions

While specific acylation and transfer reagent applications for the exact requested molecule are not documented, the broader class of 1,3,5-triazine (B166579) derivatives sees use in related functionalities.

Certain 1,3,5-triazine derivatives serve as activating reagents for carboxylic acids. rsc.org For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a well-known peptide coupling reagent, effectively acting as an acylation agent in amide bond formation. The triazine core in these reagents activates the carboxyl group, facilitating nucleophilic attack by an amine.

The concept of transfer reactions is fundamental to the utility of many reagents. While no specific "transfer reagent" applications for a triazene (B1217601) of the specified structure are found, the functional groups appended to a triazine ring can be transferred in various chemical transformations. The utility of triazines as ligands in catalysis also points to their role in facilitating group transfers. rsc.org

Integration into High-Throughput Synthesis and Combinatorial Chemistry

The systematic and controllable synthesis of 1,3,5-triazine derivatives makes them highly suitable for combinatorial chemistry and high-throughput synthesis approaches. researchgate.net

The 1,3,5-triazine core is an excellent scaffold for creating diverse molecular libraries. By systematically varying the nucleophiles (such as alcohols, amines, and thiols) in the substitution reactions with cyanuric chloride, a vast array of compounds with different properties can be generated from a common starting material. researchgate.net This approach is central to drug discovery and material science research.

Parallel synthesis, a cornerstone of high-throughput chemistry, is readily applicable to 1,3,5-triazine chemistry. The stepwise nature of the nucleophilic substitutions on the triazine ring allows for the organized and simultaneous synthesis of multiple, distinct compounds in a spatially separated manner, such as in multi-well plates.

Potential in Material Science and Supramolecular Chemistry

1,3,5-triazine-based compounds are extensively used in material science and supramolecular chemistry. cam.ac.ukrsc.org Their applications stem from their ability to form well-defined, self-assembled structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netcam.ac.uk

Triazine derivatives are key building blocks for constructing oligomers, dendrimers, and macrocycles. cam.ac.ukrsc.org For example, melamine, a simple triazine derivative, is famous for its ability to form extensive hydrogen-bonded networks, particularly with cyanuric and isocyanuric acids. researchgate.net These interactions can lead to the formation of complex supramolecular architectures such as rosettes and tapes. researchgate.net

In more advanced applications, the electron-poor nature of the triazine ring can be exploited in conjunction with electron-rich aromatic systems to create materials with interesting optoelectronic properties. acs.org The predictable self-assembly of triazine-based molecules allows for the design of functional materials for use in sensors, electronics, and catalysis. researchgate.netacs.org The thermal stability of the s-triazine ring is another advantageous feature for material applications. researchgate.net

Building Blocks for Functional Polymers or Oligomers

The bifunctional nature of 3,3-DiMe-1-(3-acetylAmPh)triazene, possessing a labile triazene group and a modifiable acetylamino group, makes it a candidate as a monomer or a key building block in the synthesis of functional polymers and oligomers. The triazene group itself can be incorporated into a polymer backbone, creating materials with unique properties.

Aryl triazenes have been investigated as components in polymer structures. For instance, polymers containing the photosensitive triazene group in their backbone have been synthesized through polycondensation reactions between bis-diazonium salts and bifunctional secondary aliphatic amines. ebrary.net This suggests that a di-functionalized derivative of this compound could potentially undergo similar polymerization to yield polymers with photo-responsive or thermally-responsive characteristics. The decomposition of the triazene linkage under specific conditions (e.g., acid, heat, or light) could be harnessed for creating degradable polymers or for the controlled release of embedded substances.

Furthermore, polymer-bound 1-aryl-3-alkyltriazenes have been utilized as modular ligands for catalysis. nih.gov In these systems, the triazene moiety serves to anchor metal complexes to a solid support. By analogy, this compound could be functionalized and attached to a polymer support, with the triazene group acting as a ligand for various metal catalysts. The acetylamino group provides a handle for such functionalization, allowing for its conversion to other functional groups that can facilitate polymerization or attachment to a pre-existing polymer chain.

The synthesis of sequence-defined polymers using triazine-based monomers has also been demonstrated, taking advantage of the stepwise reactivity of cyanuric chloride. nih.gov While this compound is a triazene and not a triazine, the principle of using nitrogen-rich aromatic compounds as building blocks for complex polymeric architectures is relevant. The presence of distinct reactive sites on the molecule could allow for its ordered incorporation into oligomeric or polymeric chains, leading to materials with precisely controlled structures and properties.

Table 1: Potential Polymerization Strategies Involving this compound Analogs

Polymerization StrategyMonomer RequirementPotential Polymer Properties
Interfacial PolycondensationDifunctionalized aryl triazene derivativesPhotosensitive, Thermally degradable
Solid-Phase SynthesisPolymer-supported triazene ligandsHeterogeneous catalysis, Recyclable catalysts
Sequential Monomer AdditionTriazine-based monomers with diverse side chainsSequence-defined polymers, Biomimetic materials

Precursors for Advanced Organic Materials

Triazene and triazine derivatives are increasingly recognized for their utility as precursors in the synthesis of advanced organic materials with applications in electronics and optics. mdpi.comrsc.org The electron-deficient nature of the triazine ring, for example, makes it a valuable component in materials designed for organic electronics. mdpi.com While this compound contains a triazene linker rather than a heterocyclic triazine core, the principles of leveraging nitrogen-rich aromatic systems for materials science are transferable.

The thermal decomposition of triazenes can be a route to generate other reactive species or to modify materials in situ. The thermolysis of aryl triazenes can lead to the formation of various products depending on the reaction conditions and the substituents on the aromatic ring. scispace.com This controlled decomposition could be exploited in the fabrication of carbonaceous materials or in the modification of surfaces.

Triazine-based molecules have been extensively used to construct organic materials for solar cell applications, acting as donor materials, acceptor materials, or interfacial layers. nih.gov The optoelectronic properties of these materials are tunable through chemical modification. The aromatic system of this compound, coupled with the potential for modification at the acetylamino group, suggests that it could be a precursor to chromophores or other photoactive molecules. For instance, the acetylamino group could be elaborated into more extended conjugated systems, a common strategy for tuning the absorption and emission properties of organic dyes.

Moreover, triazine-containing polymers have been developed as substrate materials for integrated optics, valued for their high thermostability and mechanical properties. researchgate.net The thermal stability of related triazinones has been systematically studied, with decomposition temperatures often exceeding 250 °C. nih.govnih.gov Triazenes are also known to exhibit significant thermal stability, often not decomposing below 200 °C. cardiff.ac.uk This inherent thermal robustness is a critical property for materials intended for use in electronic devices that may operate at elevated temperatures.

Table 2: Research Findings on Related Triazene/Triazine Compounds for Organic Materials

Compound ClassApplicationKey Properties
Triazine DerivativesOrganic Solar CellsTunable optoelectronic properties, thermal stability. mdpi.comnih.gov
Triazine-containing PolymersIntegrated OpticsHigh thermostability, excellent mechanical properties. researchgate.net
Annelated TriazinonesThermally Stable MaterialsDecomposition temperatures in the range of 241–296 °C in air. nih.gov
Aryl TriazenesPrecursors for SynthesisDecompose under acidic conditions or heat to yield reactive intermediates. cardiff.ac.ukwikipedia.org

Role in Nanotechnology (excluding biological applications)

In the realm of nanotechnology, the precise structure and reactivity of molecular components are paramount. While biological applications are excluded from this discussion, the potential for this compound in non-biological nanotechnology warrants consideration. The ability of triazene moieties to act as linkers and to be cleaved under specific conditions makes them interesting candidates for the construction of dynamic nanoscale systems.

Aryl triazenes have been employed as traceless linkers in DNA-directed synthesis, where the triazene can be cleaved to leave an unmodified aryl group. rsc.org This concept of a cleavable linker could be adapted for non-biological self-assembly and disassembly of nanostructures on surfaces or in solution. For example, this compound could be used to tether nanoparticles or molecular components together, with the subsequent cleavage of the triazene bond triggered by an external stimulus like a change in pH, leading to a controlled disassembly of the nanoscale architecture.

Porous organic polymers (POPs) and covalent organic frameworks (COFs) based on triazine units have been synthesized for applications such as gas storage and separation. rsc.orgmdpi.commdpi.com These materials possess high surface areas and tunable porosity. While the linear triazene group in this compound does not lend itself directly to the formation of porous networks in the same way that a C3-symmetric triazine ring does, it could be incorporated as a functional group within the pores of such materials. The acetylamino group could be used to anchor the molecule to the framework, leaving the triazene moiety available for subsequent chemical transformations within the confined space of the nanopores.

Furthermore, triazine-based porous organic polymers have been investigated as multifunctional separator coatings in lithium-sulfur batteries, where they help to mitigate the shuttle effect of polysulfides. rsc.org This application highlights the potential of nitrogen-rich organic materials in energy storage technologies. The specific properties of this compound, such as its polarity and potential to interact with various species, could make it or its derivatives interesting additives or components in the development of advanced battery materials.

Table 3: Potential Non-Biological Nanotechnology Applications Based on Related Compounds

Application AreaRelevant Compound ClassEnabling Property
Cleavable LinkersAryl TriazenesCleavage under acidic conditions. rsc.org
Porous MaterialsTriazine-based POPs/COFsHigh surface area, tunable porosity. mdpi.commdpi.com
Energy StorageTriazine-based Porous PolymersPolysulfide adsorption, enhanced conductivity. rsc.org

Future Research Directions and Outlook

Exploration of Novel Reactivity Modes for 3,3-DiMe-1-(3-acetylAmPh)triazene

While aryltriazenes are known to generate diazonium ions under acidic conditions for use in transformations like Sandmeyer and Heck-Matsuda reactions, the unique substitution pattern of this compound invites the exploration of novel reactivity. researchgate.netacs.org Future research should focus on unlocking new synthetic pathways beyond traditional applications.

One promising area is the investigation of metal-free carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net By moving away from palladium or other transition metals, researchers can develop more sustainable and cost-effective synthetic methods. aidic.it Studies could explore catalyst-free multicomponent reactions where the triazene (B1217601) participates in a cascade sequence to build molecular complexity in a single step. researchgate.net For instance, a proposed study could investigate the direct, acid-mediated reaction of the triazene with electron-rich arenes or heterocycles, bypassing the need for metal catalysis entirely.

Furthermore, the acetylamino group on the phenyl ring could serve as an internal directing group or participant in cyclization reactions. Research could probe intramolecular transformations, where the triazene moiety reacts with the acetyl group or the adjacent aromatic positions under specific conditions (thermal, photochemical, or catalyst-mediated) to form novel heterocyclic scaffolds.

Proposed Study Key Parameters Expected Outcome Potential Impact
Metal-Free ArylationSubstrate: Electron-rich heterocycles; Conditions: Protic/Lewis acids; Solvent: Green solvents (e.g., ionic liquids)Direct formation of aryl-heterocycle bondsDevelopment of sustainable cross-coupling methodologies
Intramolecular CyclizationActivation: Thermal or photochemical; Catalyst: None or organocatalystFormation of novel benzotriazine or related heterocyclic systemsAccess to new chemical scaffolds for medicinal chemistry
Radical-Mediated ReactionsInitiator: Photoredox catalyst; Reactant: Alkenes/alkynesC-H functionalization or addition reactions via an aryl radical intermediateExpansion of triazene reactivity into radical chemistry domains

Development of Greener Synthetic Routes and Methodologies

The principles of green chemistry are increasingly critical in modern chemical synthesis. mdpi.com Future work on this compound should prioritize the development of environmentally benign synthetic protocols. nih.gov Traditional syntheses of triazenes often involve diazotization of anilines, which can use harsh acids and generate significant waste. researchgate.netjrespharm.com

A key objective would be to develop a synthesis using greener solvents, such as water or bio-based solvents, potentially aided by phase-transfer catalysts. mdpi.comnih.gov Microwave-assisted and ultrasound-assisted syntheses have proven effective for preparing other triazine derivatives, offering dramatically reduced reaction times and improved energy efficiency. mdpi.comnih.govchim.it These techniques should be applied to the synthesis of this compound.

Another avenue is the development of a one-pot synthesis from readily available precursors, minimizing intermediate isolation and purification steps, which are major sources of solvent waste. This could involve an in-situ generation of the diazonium salt from 3-aminoacetanilide followed by immediate coupling with dimethylamine (B145610) under optimized, environmentally friendly conditions.

Methodology Current Approach (Hypothetical) Proposed Green Alternative Key Green Metrics to Improve
SynthesisDiazotization in HCl/NaNO₂, followed by coupling in organic solventUltrasound-assisted synthesis in an aqueous medium using a phase-transfer catalyst mdpi.comnih.govAtom Economy, E-Factor (Environmental Factor), Solvent Use
Reaction ConditionsStirring at 0-5°C for extended periodsMicrowave irradiation for a few minutes nih.govchim.itEnergy Consumption, Reaction Time
PurificationColumn chromatography using silica (B1680970) gel and organic eluentsCrystallization from a green solvent (e.g., ethanol/water mixture)Reduction of Solid Waste and Hazardous Solvent Use

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. nih.gov For this compound, density functional theory (DFT) calculations can be employed to explore its structural and electronic properties in depth. researchgate.net

Future computational work should focus on several key areas. First, modeling the decomposition pathway of the triazene under various acidic conditions can elucidate the precise mechanism of diazonium ion formation and identify any potential side reactions. nih.gov This understanding is crucial for optimizing reaction yields and selectivity. Second, calculating the energies of frontier molecular orbitals (HOMO-LUMO) can predict the compound's reactivity in different chemical environments and its potential for use in photoredox catalysis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of related triazenes to build models that correlate molecular structure with reactivity or other desired properties. mdpi.com This would enable the rational design of new triazene reagents with tailored electronic and steric properties for specific synthetic applications.

Computational Method Research Question Predicted Output Experimental Validation
Density Functional Theory (DFT)What is the energy barrier for acid-catalyzed decomposition?Activation energies, transition state geometries nih.govKinetic studies of the decomposition reaction under varying pH
Time-Dependent DFT (TD-DFT)What are the electronic absorption properties?UV-Vis absorption spectra, excited state energies acs.orgSpectroscopic analysis and photochemical experiments
Molecular Dynamics (MD)How does the solvent environment affect stability and reactivity?Solvation free energies, conformational analysisComparison of reaction outcomes in different solvents

Potential for Derivatization Towards Undiscovered Chemical Functions

The structure of this compound offers multiple sites for derivatization, opening pathways to new molecules with unique functions. While the triazene group is often sacrificed to arylate a substrate, it can also be used as a versatile handle for solid-phase synthesis. nih.gov

One promising direction is to use the triazene as a traceless linker to a solid support. A peptide or small molecule could be assembled on the support, and subsequent cleavage of the triazene linkage would release the final product while simultaneously introducing a new functional group at the cleavage site. nih.gov

Furthermore, the acetylamino group can be readily hydrolyzed to a primary amine, which can then be modified to introduce a wide array of functionalities. For example, this amine could be acylated with complex molecules, used to form Schiff bases, or serve as a building block for synthesizing more complex heterocyclic systems. The combination of modifying the periphery of the molecule while retaining the triazene's core reactivity could lead to the discovery of compounds with novel applications.

Role in Emerging Areas of Chemical Research

The unique properties of this compound make it an excellent candidate for application in emerging fields of chemical research, such as flow chemistry and photo-induced reactions. numberanalytics.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. thieme-connect.comyoutube.com The generation of diazonium salts from triazenes can be hazardous in large-scale batch reactions due to their instability. A flow chemistry setup would allow for the on-demand generation and immediate consumption of the reactive diazonium intermediate, minimizing decomposition and improving safety. youtube.com Future research should focus on developing a continuous flow process for the arylation of various substrates using this compound.

Photo-induced Reactions: The field of photochemistry has seen a resurgence, offering mild and selective ways to activate molecules. acs.orgnih.gov Aryltriazenes can undergo photochemical isomerization or cleavage. nih.gov Research into the photochemical behavior of this compound could uncover new reactivity. For example, visible-light photoredox catalysis could be used to generate an aryl radical from the triazene under neutral conditions, enabling C-C bond formations that are complementary to ionic pathways. numberanalytics.comthieme-connect.com Studies have shown that UV irradiation can trigger the isomerization of triazenes, rendering them more reactive for subsequent chemical transformations at physiological pH. acs.orgnih.gov

Emerging Area Proposed Application of this compound Anticipated Advantages
Flow ChemistryOn-demand generation of the corresponding diazonium salt for continuous arylation reactions. thieme-connect.comyoutube.comImproved safety, higher yields, easier scalability, precise process control.
Photo-induced ReactionsUse as a photo-activatable aryl source in photoredox catalysis or Norrish-type reactions. thieme-connect.comnih.govMild reaction conditions, high selectivity, access to radical-based reactivity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,3-Dimethyl-1-(3-acetylaminophenyl)triazene?

  • Methodological Answer: Synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and base selection. Key steps include:

Triazene formation: Use DIPEA (diisopropylethylamine) as a base at -35°C to stabilize intermediates during nucleophilic substitution .

Acetylation: Employ Schotten-Baumann conditions (THF/water mixture) for efficient coupling of the acetyl group .

Purification: Monitor reaction progress via TLC and HPLC (≥95% purity threshold). Final recrystallization in ethanol/water (7:3 v/v) improves yield .

Table 1: Optimization of coupling reaction conditions (adapted from )

EntryTemperature (°C)BaseYield (%)
150KOtBu35
220KOtBu52
30KOtBu52

Q. Which analytical techniques are most effective for characterizing the triazene structure?

  • Methodological Answer: A combination of:
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 298.1543 .
  • X-ray crystallography: Resolve crystal packing (orthorhombic system, space group Pna2₁) and hydrogen-bonding networks .
  • FT-IR: Detect N=N stretches (1570–1620 cm⁻¹) to verify triazene functionality .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:

Antimicrobial activity: Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC thresholds ≤32 µg/mL .

Enzyme inhibition: Screen against carbonic anhydrase isoforms (e.g., CA IX/XII) using stopped-flow CO₂ hydration assays .

Cytotoxicity: MTT assays on NIH/OVCAR-3 cells (IC₅₀ < 10 µM indicates therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data?

  • Methodological Answer: Discrepancies often arise from substituent effects and protocol variations. Mitigate by:

Comparative MIC testing: Use standardized strains (e.g., ATCC controls) and identical culture media.

QSAR modeling: Correlate substituent Hammett σ values with activity. Methoxy groups enhance Gram-positive activity by 3-fold vs. chloro analogs .

Time-kill assays: Differentiate bacteriostatic (≥3-log reduction in 24h) vs. bactericidal effects .

Q. What strategies improve selectivity of triazene-based carbonic anhydrase (CA) inhibitors?

  • Methodological Answer: Structural modifications guided by SAR studies:

N3-methylation: Increases CA IX/XII selectivity (Ki = 8.3 nM vs. 420 nM for CA II) .

Ortho-substituted aryl groups: Enhance membrane permeability (logP +1.2) via hydrophobic interactions .

Validation: Perform inhibition assays across 12 human CA isoforms using recombinant proteins .

Q. How can fluorescence spectroscopy advance triazene interaction studies?

  • Methodological Answer: Fluorescence quenching/titration reveals binding mechanisms:

Anionic surfactants: Monitor λₑₓ/λₑₘ shifts (e.g., 320→345 nm) to calculate binding constants (Kₐ ≈ 10⁴ M⁻¹) .

Metal ions: Use 3-hydroxy-3-n-propyltriazene derivatives for selective Fe³⁺ detection (LOD = 0.1 µM) via chelation-enhanced fluorescence .

Data analysis: Apply Stern-Volmer plots to distinguish static vs. dynamic quenching .

Q. What experimental approaches address developmental toxicity concerns?

  • Methodological Answer: Mitigate risks through:

Teratogenicity screening: Administer 50 mg/kg/day to pregnant mice (gestation days 7–14), assessing craniofacial and neural tube defects .

Metabolic profiling: Identify toxic metabolites (e.g., methyl diazonium ions) via LC-MS/MS .

Prodrug design: Mask reactive triazene groups with enzymatically cleavable protectors (e.g., acetyl) .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental bioactivity results?

  • Methodological Answer: Common pitfalls include:

Solvent effects: Simulations often neglect aqueous solubility (e.g., logP >3 reduces bioavailability) .

Conformational flexibility: X-ray structures show planar triazene geometry, but MD simulations may miss bent configurations .

Validation: Cross-check docking scores (Glide XP) with SPR binding assays (KD < 100 nM threshold) .

Key Research Tools

  • Synthetic Protocols: Multi-step organic synthesis with DIPEA , Schotten-Baumann acetylation .
  • Analytical Techniques: NMR , HRMS , X-ray crystallography .
  • Biological Assays: MIC testing , CA inhibition , fluorescence titration .

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